molecular formula C15H24N2O3 B13583595 tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate

tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate

Cat. No.: B13583595
M. Wt: 280.36 g/mol
InChI Key: COISRKHYBHGLMG-UHFFFAOYSA-N
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Description

tert-ButylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate is a chemical compound with the molecular formula C12H18N2O3. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-ButylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with 4-amino-3-methoxyphenylpropan-2-yl. One common method involves the use of Boc anhydride and ethanol, followed by the addition of 70% aqueous ammonia solution. The reaction mixture is stirred at 0°C for one hour and then at room temperature for 18 hours. The organic solvent is then evaporated, and the residue is recrystallized from hexane to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

tert-ButylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amines.

Scientific Research Applications

tert-ButylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-ButylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-ButylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

tert-butyl N-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate

InChI

InChI=1S/C15H24N2O3/c1-14(2,3)20-13(18)17-15(4,5)10-7-8-11(16)12(9-10)19-6/h7-9H,16H2,1-6H3,(H,17,18)

InChI Key

COISRKHYBHGLMG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C1=CC(=C(C=C1)N)OC

Origin of Product

United States

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